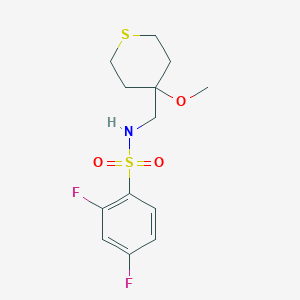

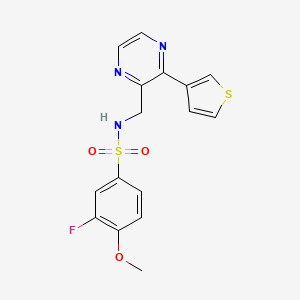

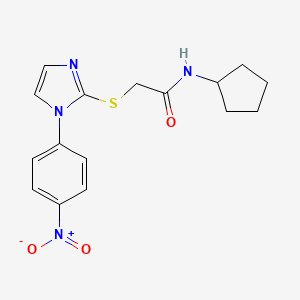

![molecular formula C15H18F3NO3 B2663658 Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate CAS No. 1609671-83-1](/img/structure/B2663658.png)

Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 398489-42-4 . It has a molecular weight of 241.21 . The IUPAC name for this compound is tert-butyl 3-hydroxy-3-(trifluoromethyl)-1-azetidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure. For a detailed structural analysis, techniques such as X-ray crystallography can be used .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis of Enantiopure Compounds

Research demonstrates the synthesis of azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position, showcasing the versatility of tert-butyl azetidine derivatives in the construction of enantiopure compounds. These azetidine-based chimeras are valuable for studying the impact of conformation on peptide activity, indicating a fundamental role in peptide chemistry (Sajjadi & Lubell, 2008).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, related to the query compound, serve as versatile building blocks in synthetic organic chemistry. Their ability to undergo nucleophilic substitutions and radical reactions facilitates the generation of novel organic compounds, highlighting their significance in the development of new synthetic methodologies (Jasch, Höfling, & Heinrich, 2012).

Regioselective Ring-Opening Reactions

The compound has been utilized in the regioselective ring-opening reactions of spiro-aziridine and spiro-epoxy oxindoles, leading to the synthesis of 3-peroxyoxindoles. This process exemplifies its application in creating structurally diverse oxindoles with potential biological activities, underscoring its utility in medicinal chemistry (Hajra, Hazra, Saleh, & Mondal, 2019).

Synthesis of Amino Acid Derivatives

The tert-butyl azetidine derivative is instrumental in the synthesis of functionalized amino acid derivatives, which are explored for their potential as anticancer agents. This suggests the compound's critical role in the design and development of new pharmacophores for cancer treatment, illustrating its importance in drug discovery (Kumar et al., 2009).

Deprotection Reactions

Aqueous phosphoric acid has been used as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, showcasing the compound's relevance in the selective removal of protecting groups. This application is crucial for the synthesis of complex molecules while preserving sensitive functional groups, highlighting its utility in organic synthesis (Li et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is on the skin or in the eyes .

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO3/c1-13(2,3)22-12(20)19-8-14(21,9-19)10-6-4-5-7-11(10)15(16,17)18/h4-7,21H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVMVHGRNQQQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

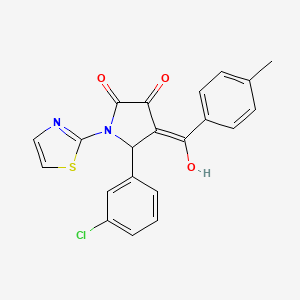

![2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2663578.png)

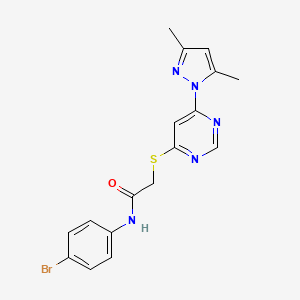

![N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2663583.png)

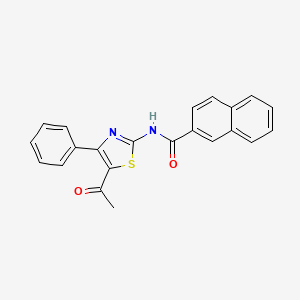

![ethyl 4-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2663585.png)

![Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2663595.png)

![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)